

2,4-Dibromothiazole-5-methanol molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Dibromothiazole-5-methanol

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An In-Depth Technical Guide to **2,4-Dibromothiazole-5-methanol**: Properties, Synthesis, and Applications

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Introduction

2,4-Dibromothiazole-5-methanol is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. The thiazole ring is a well-established "privileged structure," found in numerous FDA-approved therapeutic agents, owing to its ability to engage in a wide range of biological interactions. The presence of two bromine atoms and a hydroxymethyl group on the thiazole core provides a versatile scaffold for synthetic chemists. The bromine atoms at the 2 and 4 positions serve as reactive handles for various cross-coupling reactions, while the methanol group at the 5-position offers a site for esterification, etherification, or oxidation to the corresponding aldehyde, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its potential applications, grounded in established scientific principles.

Physicochemical and Structural Data

The fundamental properties of **2,4-Dibromothiazole-5-methanol** are crucial for its application in experimental design. These data inform decisions on reaction conditions, purification methods, and storage.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ Br ₂ NOS	[1][2][3]
Molecular Weight	272.95 g/mol	[1][2][4]
CAS Number	170232-68-5	[1][2][5]
Synonyms	(2,4-dibromo-1,3-thiazol-5-yl)methanol, 2,4-DIBROMO-5-(HYDROXYMETHYL)THIAZO LE	[2][3]
Predicted Boiling Point	349.0 ± 27.0 °C	[2]
Predicted Density	2.306 ± 0.06 g/cm ³	[2]
Predicted pKa	12.50 ± 0.10	[2]

Synthesis Protocol: Reduction of 2,4-Dibromothiazole-5-carboxaldehyde

The synthesis of **2,4-Dibromothiazole-5-methanol** is most commonly achieved through the selective reduction of its corresponding aldehyde, 2,4-dibromothiazole-5-carboxaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

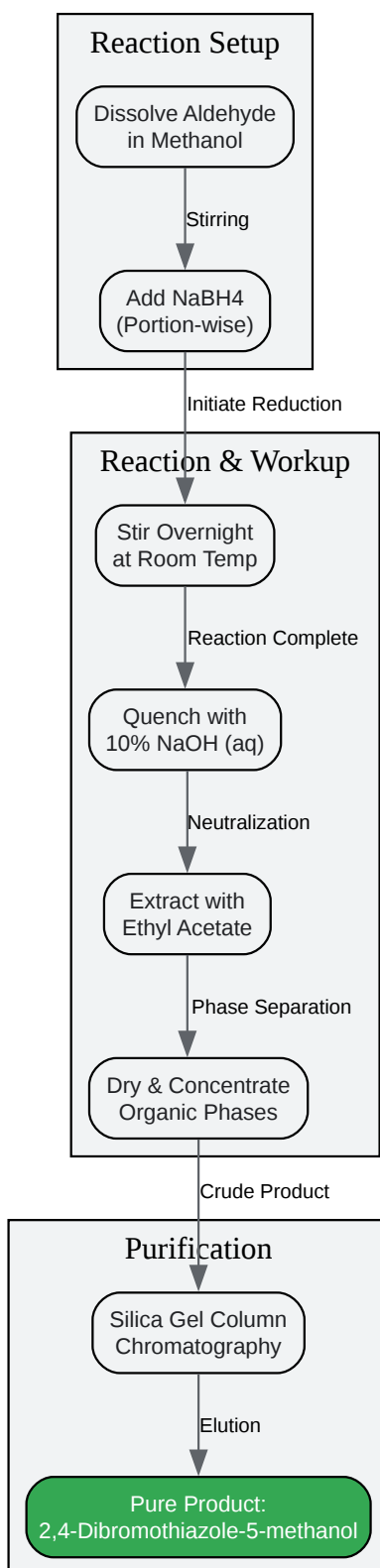
Causality and Experimental Rationale

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible functional groups that might be present in more complex substrates. Its reaction in a protic solvent like methanol (MeOH) is efficient and proceeds under ambient conditions, which is favorable for preserving the integrity of the dibromothiazole core. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Step-by-Step Methodology

- **Dissolution:** Dissolve 2,4-dibromothiazole-5-carboxaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in an appropriately sized round-bottom flask equipped with a magnetic stir bar.^[1]
- **Addition of Reducing Agent:** To the stirred solution, add sodium borohydride (NaBH_4) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature.^[1] Note: A slight exotherm may be observed.
- **Reaction:** Allow the reaction mixture to stir at room temperature overnight to ensure complete conversion.^[1]
- **Quenching:** Carefully quench the reaction by adding 10% aqueous sodium hydroxide (NaOH) solution. This step neutralizes any remaining borohydride and ensures the product is in its neutral form.^[1]
- **Extraction:** Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (2x).^[1] The use of a separatory funnel is standard for this liquid-liquid extraction.
- **Drying and Concentration:** Combine the organic phases, dry over an anhydrous salt like sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[1]
- **Purification:** The resulting crude product can be purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1, v/v), which should afford the pure **2,4-dibromothiazole-5-methanol**.^[1] A yield of approximately 91% has been reported for this procedure.^[1]

Synthesis Workflow Diagram



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Caption: Workflow for the reduction of 2,4-dibromothiazole-5-carboxaldehyde.

Applications in Research and Drug Development

While direct biological applications of **2,4-Dibromothiazole-5-methanol** are not extensively documented, its value lies in its role as a versatile synthetic intermediate. The strategic placement of its functional groups makes it a powerful building block for synthesizing more complex, biologically active molecules.

- **Scaffold for Kinase Inhibitors:** The thiazole core is a common motif in protein kinase inhibitors, which are crucial in oncology.^[6] The dibromo-functionality allows for sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various aryl or alkyl groups, enabling the exploration of the chemical space around the thiazole scaffold to optimize binding affinity and selectivity for specific kinase targets.^[6]
- **Precursor for Neurodegenerative Disease Therapeutics:** Derivatives of substituted thiazoles have been investigated as inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathology of Alzheimer's disease.^[6] **2,4-Dibromothiazole-5-methanol** serves as an excellent starting point for creating libraries of compounds to screen for such activity.
- **Synthesis of Natural Product Analogues:** The related compound, 2,4-dibromothiazole, is a key building block in the synthesis of Melithiazole C, a natural product with antifungal properties.^[7] This highlights the utility of the 2,4-dibromothiazole framework in constructing molecules with defined biological functions.

Safety, Handling, and Storage

Proper handling of **2,4-Dibromothiazole-5-methanol** is essential to ensure laboratory safety. This compound is intended for research and development use only.^[5]

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

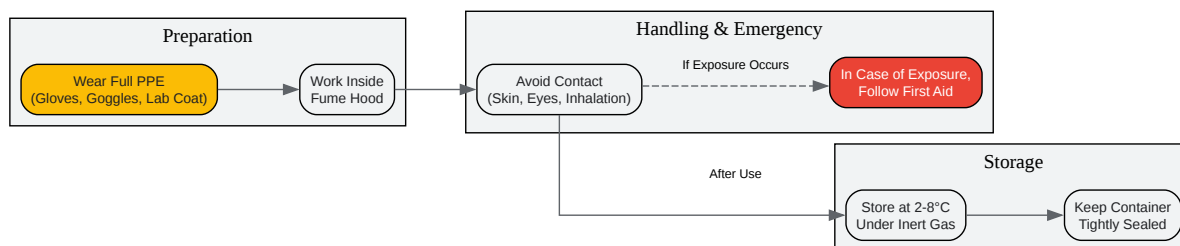
- H302: Harmful if swallowed.^[2]

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[8]
- H335: May cause respiratory irritation.[9][10]

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[8][9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]
- First Aid Measures:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9][10]
 - If on Skin: Wash with plenty of soap and water.[9][10]
 - If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9][10]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[2][4] Recommended storage temperature is 2-8°C.[2][4]

Safety Workflow Diagram



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Caption: Key safety and handling procedures for **2,4-Dibromothiazole-5-methanol**.

Conclusion

2,4-Dibromothiazole-5-methanol stands out as a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, characterized molecular weight of 272.95 g/mol and formula $C_4H_3Br_2NOS$, coupled with multiple reactive sites, allows for its strategic incorporation into complex molecular designs. The straightforward and high-yielding synthesis from its corresponding aldehyde makes it readily accessible for research purposes. Adherence to strict safety protocols is paramount when handling this compound. For researchers in drug development, **2,4-Dibromothiazole-5-methanol** offers a robust platform for generating novel compounds aimed at a range of therapeutic targets, underscoring its importance in the advancement of chemical and pharmaceutical sciences.

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